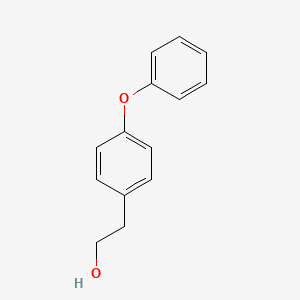

4-Phenoxyphenethyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLOQUADRGUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375121 | |

| Record name | 4-Phenoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52446-51-2 | |

| Record name | 4-Phenoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Phenoxyphenethyl Alcohol

Established Synthetic Routes to Phenethyl Alcohols

The phenethyl alcohol moiety is a common structural motif, and numerous methods exist for its synthesis. These routes typically involve the formation of the C2-alcohol side chain on a pre-existing benzene (B151609) ring through reduction, carbon-carbon bond formation, or functional group manipulation.

Reduction of Carbonyl Precursors (Aldehydes, Ketones, Carboxylic Acids, Esters) in Alcohol Synthesis

A primary strategy for synthesizing alcohols is the reduction of carbonyl compounds. For 4-phenoxyphenethyl alcohol, this would involve the reduction of a suitable precursor such as 4-phenoxyphenylacetic acid or its corresponding ester.

Reduction of Carboxylic Acids and Esters: Carboxylic acids, like 4-phenoxyphenylacetic acid, can be reduced to their corresponding primary alcohols. sigmaaldrich.com Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are typically required for this transformation. prepchem.com The reaction is generally performed in an anhydrous ether solvent, followed by an aqueous workup to yield the alcohol. A milder alternative involves the use of sodium borohydride (B1222165) (NaBH4), often in conjunction with an activating agent. For instance, a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) can activate carboxylic acids for rapid reduction by NaBH4 under solvent-free conditions, yielding alcohols in high yields. researchgate.net Similarly, esters derived from these carboxylic acids can also be effectively reduced to alcohols using agents like LiAlH4. prepchem.com

Reduction of Aldehydes and Ketones: Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, using a variety of reagents. The catalytic hydrogenation of acetophenone, for example, yields phenylethanol and is a significant industrial process. chemrxiv.orgresearchgate.net Catalysts for this type of reaction range from precious metals like palladium on carbon (Pd/C) to non-noble metal catalysts such as nickel-supported graphene, which has shown high efficiency and conversion rates. chemrxiv.orgresearchgate.netacs.org

Table 1: Comparison of Reducing Agents for Carbonyl to Alcohol Transformation

| Carbonyl Precursor | Reducing Agent | Typical Conditions | Product Type |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether, then H3O+ workup | Primary Alcohol |

| Ester | Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether, then H3O+ workup | Primary Alcohol |

| Aldehyde | Sodium Borohydride (NaBH4) | Methanol (B129727) or Ethanol | Primary Alcohol |

| Ketone | Sodium Borohydride (NaBH4) | Methanol or Ethanol | Secondary Alcohol |

| Aldehyde/Ketone | Catalytic Hydrogenation (H2/Catalyst) | Pd/C, Raney Ni, Pressure | Primary/Secondary Alcohol |

Grignard Reagent Addition to Carbonyl Compounds and Epoxides

Grignard reagents are highly effective for forming new carbon-carbon bonds, providing a versatile method for constructing the carbon skeleton of phenethyl alcohols.

A key application of this reaction is the addition of a Grignard reagent to an epoxide. masterorganicchemistry.com Specifically, the reaction of a phenylmagnesium halide with ethylene (B1197577) oxide results in a two-carbon chain extension, producing a phenethyl alcohol after an acidic workup. libretexts.orgorganicchemistrytutor.com This reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the less substituted carbon atoms of the epoxide ring, leading to ring-opening. organicchemistrytutor.comchemistrysteps.com This method is particularly useful as it directly assembles the phenethyl alcohol backbone. youtube.com

Catalytic Hydrogenation and Functional Group Interconversion in Phenethyl Alcohol Synthesis

Catalytic hydrogenation is a powerful tool for alcohol synthesis, particularly from unsaturated precursors. A common route to phenethyl alcohol involves the hydrogenation of styrene (B11656) oxide. acs.orgepa.gov This method can be highly selective, with catalysts like Raney nickel or Pd/C in methanol selectively producing 2-phenethyl alcohol with minimal side products. acs.org This approach can achieve high yields, with reports of over 90% yield of phenethyl alcohol from styrene oxide. epa.gov

Phenoxy Group Incorporation Strategies

The introduction of the phenoxy group is central to the synthesis of the target molecule. This is achieved by forming an ether linkage between a phenyl group and the phenethyl alcohol framework, a class of reaction known as etherification.

Ether Formation Reactions: Williamson and Ullmann Approaches in Alkyl-Aryl Ether Synthesis

Two classical methods for forming ether bonds are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. rsc.orgjk-sci.com To synthesize this compound, one could react a phenoxide with a 4-halophenethyl alcohol derivative (or vice versa, reacting 4-hydroxyphenoxide with a phenethyl halide). The reaction is typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent. jk-sci.comorgchemres.org While versatile, the Williamson synthesis is most effective with primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions. jk-sci.com Recent advancements include catalytic versions that can operate at high temperatures, allowing the use of weaker alkylating agents like alcohols and esters. acs.orgresearchgate.net

Ullmann Condensation: The Ullmann condensation is specifically used for the synthesis of diaryl ethers and involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base. rsc.orgwikipedia.org Historically, this reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgbeilstein-journals.org Modern modifications have led to milder and more efficient protocols using catalytic amounts of copper(I) salts (e.g., CuI or Cu2O) and various ligands. beilstein-journals.orgorganic-chemistry.org These ligands accelerate the reaction, allowing it to proceed at lower temperatures and with a broader range of substrates, including electron-rich aryl halides. organic-chemistry.org This method is crucial for forming the 4-phenoxyphenyl core structure.

Transition Metal-Free Synthetic Approaches for Alkyl-Aryl Ethers

Concerns about the cost and potential toxicity of residual transition metals from catalytic processes have driven the development of metal-free etherification methods. nih.govdiva-portal.org A prominent strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, as arylating agents. rsc.orgnih.govacs.org

In these reactions, an alcohol can be arylated under mild, metal-free conditions. diva-portal.org The process typically involves treating the alcohol with a base (e.g., sodium t-butoxide) to form an alkoxide, which then reacts with the diaryliodonium salt. nih.gov These reactions are often rapid, occurring at room temperature, and can provide alkyl aryl ethers in excellent yields. nih.govdiva-portal.org This approach is particularly valuable for synthesizing sterically congested ethers and for applications in pharmaceutical chemistry where metal contamination must be avoided. nih.govacs.org

Advanced Synthetic Transformations Involving the Hydroxyl Functionality

The hydroxyl (-OH) group of this compound is a versatile functional handle that allows for a wide array of subsequent chemical modifications. Modern synthetic organic chemistry has developed sophisticated methods to leverage this reactivity, enabling the construction of highly complex molecules. These transformations go beyond simple esterification or etherification, venturing into the realm of late-stage functionalization and precision stereochemical control.

Late-Stage Functionalization Strategies Utilizing Alcohols as Reagents

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing or modifying functional groups in a complex molecule at a late step in the synthesis. This approach avoids the need to re-synthesize molecules from scratch. Alcohols, including this compound, have emerged as valuable reagents in LSF, acting as latent alkylating agents through innovative activation methods. rsc.orgprinceton.edu

One prominent strategy involves the generation of carbon-centered radicals from the alcohol. The hydroxyl group, typically a poor leaving group, can be activated under mild photoredox or chemical conditions to facilitate C–O bond cleavage. researchgate.netnih.gov This generates a phenethyl radical that can participate in a variety of bond-forming reactions.

Key methodologies include:

Photoredox/Hydrogen Atom Transfer (HAT) Dual Catalysis: This approach uses a photocatalyst to activate a hydrogen atom transfer (HAT) catalyst. The HAT catalyst then abstracts a hydrogen atom from the C-H bond adjacent to the alcohol's oxygen, leading to a radical intermediate after a spin-center shift, which effectively uses the alcohol as an alkyl fragment source. princeton.edu

Deoxygenative Radical Coupling: The hydroxyl group can be converted into a reactive intermediate (e.g., using a 1,3-benzodithiolylium (BDT) cation) which, upon photocatalytic energy transfer, generates an alkyl radical. researchgate.net This radical can then be coupled with other molecules, such as heteroarenes or alkenes, to build molecular complexity. rsc.orgprinceton.edu

These methods allow the 4-phenoxyphenethyl moiety to be installed into drug-like scaffolds or other advanced materials, demonstrating the utility of the alcohol as a versatile building block in complex synthesis. rsc.org

Regioselective and Stereoselective Reactions for Complex Molecule Synthesis

The construction of biologically active molecules often requires precise control over the spatial arrangement of atoms. Regioselective and stereoselective reactions are therefore paramount. masterorganicchemistry.comdurgapurgovtcollege.ac.in

Regioselectivity refers to the preferential reaction at one site over other possible sites. masterorganicchemistry.comdurgapurgovtcollege.ac.in In the context of synthesizing derivatives from this compound, a key consideration is controlling reactions on the aromatic rings versus the aliphatic chain. For instance, electrophilic aromatic substitution would need to be directed to a specific position on either the phenoxy or the phenyl ring. More commonly, regioselectivity applies to the synthesis of the alcohol itself. For example, the hydration of a precursor like 4-phenoxystyrene via oxymercuration-demercuration would be highly regioselective, yielding this compound over its 1-phenoxyphenethyl isomer by adhering to Markovnikov's rule without the risk of carbocation rearrangements. numberanalytics.com

Stereoselectivity involves the preferential formation of one stereoisomer over another. masterorganicchemistry.com Since this compound itself is achiral, stereoselectivity becomes crucial when it is used as a precursor for molecules with new chiral centers. For example, if the carbon bearing the hydroxyl group were further oxidized to a ketone, its subsequent asymmetric reduction would require a stereoselective reaction to produce a single enantiomer of a more complex alcohol. This is often achieved using chiral catalysts or enzymes. uniovi.eskhanacademy.org

The following table illustrates a hypothetical stereoselective synthesis starting from a ketone precursor to yield a chiral vic-diamine, a valuable structure in medicinal chemistry, demonstrating how the principles of stereocontrol are applied. mdpi.com

| Step | Reaction | Description | Selectivity Outcome | Reference Principle |

|---|---|---|---|---|

| 1 | Asymmetric Azidation | Conversion of the hydroxyl group of a chiral β-amino alcohol into an azide (B81097) with inversion of configuration. | Forms a single diastereomer of the azido (B1232118) amine. | mdpi.com |

| 2 | Azide Reduction | Reduction of the azide group to a primary amine (e.g., via Staudinger reaction) without affecting the existing stereocenters. | Produces an enantiomerically pure vic-diamine. | mdpi.com |

This level of control is essential for creating complex target molecules where biological activity is dependent on a specific three-dimensional structure.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukacs.org The synthesis of this compound can be made more environmentally benign by applying these principles, focusing on catalysis, alternative reaction conditions, and maximizing atom economy.

Key green approaches applicable to the synthesis of this compound, typically prepared by reducing a ketone (4-phenoxyacetophenone) or an ester (ethyl 4-phenoxyphenylacetate), include:

Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild conditions (room temperature, neutral pH, aqueous media). For example, the reduction of 4-phenoxyacetophenone can be achieved using alcohol dehydrogenases from sources like Trigonopsis variabilis or baker's yeast. uniovi.eschemicalbook.com This avoids the use of metal hydride reagents and often provides high enantioselectivity.

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, a core tenet of green chemistry. Cobalt composites immobilized on polysulfone nanoparticles, for example, have been shown to be effective and reusable catalysts for the oxidation of various alcohols, a principle that can be applied in reverse for ketone reductions or in other synthetic steps. frontiersin.org

Solvent-Free or Greener Solvents: Many traditional organic reactions use volatile and often toxic solvents. Performing reactions under solvent-free conditions, for instance by grinding solid reactants together (mechanochemistry), can dramatically reduce waste. researchgate.net When a solvent is necessary, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ethanol, water, or dimethyl carbonate is preferable. core.ac.uk

Energy Efficiency: Using alternative energy sources like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. frontiersin.org

The following table compares a traditional synthetic route to this compound with a hypothetical greener alternative, highlighting key green chemistry metrics.

| Parameter | Traditional Synthesis (e.g., NaBH₄ Reduction) | Green Synthesis (e.g., Biocatalytic Reduction) |

|---|---|---|

| Starting Material | 4-Phenoxyacetophenone | 4-Phenoxyacetophenone |

| Reagent/Catalyst | Sodium borohydride (stoichiometric) | Alcohol dehydrogenase (catalytic) |

| Solvent | Methanol or Tetrahydrofuran (THF) | Water/Buffer |

| Temperature | 0 °C to reflux | Room Temperature |

| Workup | Acidic quench, extraction with organic solvent, generates salt waste. | Simple extraction, minimal waste. |

| Atom Economy | Lower, due to stoichiometric inorganic reagent. | Higher, as the catalyst is used in small amounts and regenerated. acs.org |

| Environmental Impact | Use of flammable organic solvents and generation of borate (B1201080) waste. | Benign aqueous medium, biodegradable catalyst, minimal waste. core.ac.uk |

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be performed more sustainably, aligning with modern standards of chemical manufacturing.

Derivatives, Analogues, and Structure Activity Relationship Studies

Exploration of 4-Phenoxyphenethyl and Related Phenoxyethyl Alcohol Series

The 4-phenoxyphenethyl alcohol moiety belongs to the broader class of phenoxyalkyl alcohols, compounds characterized by a phenyl ring linked via an ether oxygen to an alkyl alcohol chain. This structural arrangement imparts amphipathic properties, with the phenoxy group providing a hydrophobic domain and the terminal alcohol group contributing a hydrophilic region. These characteristics are crucial in determining how the molecules interact with biological systems, particularly with cell membranes.

Design and Synthesis of Functionalized Derivatives of this compound

The synthesis of functionalized derivatives of this compound is a key step in exploring its chemical space and optimizing its biological activity. The core structure provides a versatile scaffold that can be modified at several positions, including the aromatic rings and the ethyl alcohol chain.

A common synthetic route involves utilizing this compound as a starting material for nucleophilic substitution reactions. For example, in the synthesis of novel spirodiketopiperazine-based CCR5 antagonists, this compound was reacted with a chlorosulfonated polystyrene resin to anchor it for subsequent reactions, demonstrating its utility as a building block in more complex syntheses. nih.gov This approach allows for the covalent attachment of the 4-phenoxyphenethyl moiety to a larger molecular scaffold.

Functionalization can be designed to probe specific interactions with biological targets. This includes:

Ring Substitution: Adding substituents to either the phenoxy or the phenyl ring to modify electronic properties, steric bulk, and lipophilicity.

Chain Modification: Altering the length or rigidity of the ethyl bridge.

Alcohol Derivatization: Converting the terminal hydroxyl group into other functional groups like esters, ethers, or amines to change polarity and hydrogen bonding capacity.

These synthetic strategies enable the systematic development of a library of derivatives for comprehensive structure-activity relationship investigations.

Structure-Activity Relationship (SAR) Investigations of Phenoxyphenethyl Moieties in Biological Systems

Structure-Activity Relationship (SAR) studies are critical for understanding how the chemical structure of a molecule correlates with its biological activity. For the phenoxyphenethyl moiety, SAR investigations have provided crucial insights into its optimal configuration for interacting with biological targets.

In a notable study on CCR5 antagonists, the length of the linker between the phenoxy group and the point of attachment was found to be critical. A derivative containing a 4-phenoxyphenylmethyl group was active, but when it was replaced with a 4-phenoxyphenethyl moiety, a "remarkable reduction in activity" was observed. nih.gov This finding highlights a strict structural requirement for the linker length, suggesting that the one-carbon shorter phenylmethyl scaffold allows for a more favorable binding conformation within the receptor than the two-carbon phenethyl version.

| Compound Series | Modification | Observed Biological Activity |

| CCR5 Antagonists | Replacement of 9-N-{(4-phenoxy)phenylmethyl} with 9-N-{(4-phenoxy)phenylethyl} | Remarkable reduction in antagonist activity nih.gov |

This interactive table summarizes the key SAR finding regarding linker length.

Conformational restriction is a medicinal chemistry strategy used to improve a molecule's potency and selectivity by locking it into its bioactive conformation. For a flexible molecule like this compound, which has multiple rotatable bonds (e.g., the C-O-C ether linkage and the C-C bonds of the ethyl chain), its three-dimensional shape is varied and dynamic.

While specific conformational restriction studies on this compound itself are not detailed in the available literature, this strategy is widely applied to similar diaryl ether or flexible chain systems. The goal is to reduce the entropic penalty upon binding to a target. Theoretical approaches to conformationally restrict the 4-phenoxyphenethyl scaffold could include:

Cyclization: Incorporating the ether linkage or the ethyl chain into a ring system to fix the relative orientation of the two phenyl rings.

Introduction of Rigid Groups: Replacing the flexible ethyl linker with more rigid units like alkynes or small aromatic rings.

Such modifications would provide valuable information about the specific spatial arrangement required for biological activity.

The introduction of substituents onto the 4-phenoxyphenethyl scaffold can dramatically influence its biological activity by altering its physicochemical properties.

Pyridyl Derivatives: Replacing one of the phenyl rings with a pyridyl ring introduces a basic nitrogen atom. This change can have several effects:

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, potentially forming a key interaction with a biological target.

Solubility: It can increase aqueous solubility, particularly at physiological pH where it may be protonated.

Target Recognition: It alters the electronic landscape of the aromatic system, which can influence pi-stacking or other electronic interactions with a receptor.

Carboxylic Acids: The addition of a carboxylic acid group introduces a strongly acidic, negatively charged moiety (at physiological pH). This functional group is known to significantly impact biological activity. frontiersin.orgnih.gov Its effects include:

Ionic Interactions: The carboxylate can form strong ionic bonds or salt bridges with positively charged residues (e.g., lysine (B10760008) or arginine) in a protein binding pocket. frontiersin.org

Solubility and Pharmacokinetics: It generally increases water solubility while potentially impacting cell membrane permeability.

Chelation: It can act as a metal-chelating group.

Studies on related compounds have shown that carboxylic acid functionalities are often crucial for bioactivity, serving as an anchor point for receptor binding. frontiersin.org

| Substituent | Potential Influence on Molecular Properties | Potential Effect on Biological Activity |

| Pyridyl Group | Introduces basic nitrogen, alters electronics | Acts as H-bond acceptor, modifies solubility, changes target recognition |

| Carboxylic Acid | Introduces acidic, negatively charged group | Forms ionic bonds, increases water solubility, can serve as a binding anchor frontiersin.orgnih.gov |

This interactive table outlines the general influence of key substituents.

Integration of this compound Moiety into Complex Molecular Architectures (e.g., Glycopeptide Antibiotics)

The 4-phenoxyphenethyl moiety, or structurally similar hydrophobic groups, can be incorporated as a key component into larger, more complex molecules to enhance their biological function. A prominent example is found in the field of glycopeptide antibiotics.

The mechanism of action for some second-generation glycopeptides, such as dalbavancin (B606935) and oritavancin, involves a dual-action mechanism. In addition to binding the D-Ala-D-Ala terminus of peptidoglycan precursors, they utilize a hydrophobic side chain to anchor the antibiotic to the bacterial cell membrane. This anchoring increases the local concentration of the drug near its site of action, leading to enhanced potency.

While not containing the precise this compound structure, these advanced antibiotics feature related hydrophobic, lipophilic side chains that serve the same purpose. For instance, some synthetic glycopeptide derivatives have incorporated a p-chlorophenylbenzyl group. This hydrophobic tail is crucial for their enhanced activity against resistant bacterial strains. The design principle involves appending a "hydrophobic p-chlorophenylbenzyl group" or a similar moiety to the glycopeptide core to promote interaction with the lipid bilayer of the bacterial membrane. This strategy demonstrates the value of integrating moieties structurally related to this compound into complex architectures to impart novel or improved biological functions.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. nist.gov By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other quantum-mechanical properties that govern a molecule's stability and reactivity. nist.govphenix-online.org For aromatic alcohols, such calculations could reveal insights into the influence of the phenoxy group on the electronic environment of the phenethyl alcohol moiety. However, specific studies detailing the electronic structure or calculated molecular properties of 4-Phenoxyphenethyl alcohol are absent from the available literature.

Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (MD) Simulations

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost, making it suitable for studying a vast range of chemical systems. mdpi.commdpi.com DFT is effective for investigating geometric and electronic properties. nih.gov It can be paired with molecular dynamics (MD) simulations in an approach known as Ab Initio Molecular Dynamics (AIMD). wikipedia.org AIMD allows for the study of the dynamic behavior of molecules, including structural fluctuations and reaction pathways, by calculating the forces on atoms from first principles. mdpi.comwikipedia.org While AIMD is extensively used to explore the dynamical properties of various electronic systems, its application to this compound has not been documented in retrieved sources. mdpi.com

Prediction of Molecular Structures, Reaction Mechanisms, and Properties

A primary goal of computational chemistry is the prediction of molecular structures, reaction mechanisms, and physicochemical properties. nist.govscienceopen.com Techniques like DFT can be used to optimize molecular geometries to find the most stable conformations. nih.gov Computational methods are also employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates, which is crucial for understanding reaction kinetics and mechanisms. mdpi.com While general methodologies for property prediction exist, specific computational predictions for the structure, reaction pathways, or properties of this compound are not available.

Computational Modeling of Interactions in Chemical and Biological Systems

Understanding how a molecule interacts with its environment is key to predicting its behavior in chemical and biological contexts. mdpi.com Computational modeling, including techniques like molecular dynamics simulations, can shed light on the non-covalent interactions between a molecule and other entities, such as proteins or solvent molecules. chemrxiv.org These models are vital for fields like drug design and materials science. mdpi.comchemrxiv.org For this compound, modeling could elucidate its binding affinity with biological targets or its behavior in different solvents. At present, there are no specific computational studies on these interactions for this compound.

Spectroscopic Characterization through Theoretical Methods

Theoretical methods are invaluable for interpreting and predicting spectroscopic data. phenix-online.org Quantum chemical calculations can predict vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nist.govnih.gov Comparing computed spectra with experimental data can confirm molecular structures and assignments of spectral features. phenix-online.org While NIST provides some experimental spectral data for the related compound phenylethyl alcohol, theoretical spectroscopic characterization for this compound is not found in the surveyed literature. nih.gov

Biological and Pharmacological Research Perspectives on Phenoxyphenethyl Alcohol Moieties

Exploration of Molecular Targets and Biological Interactions

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system, primarily responsible for the breakdown of the lipid messenger anandamide. plos.org As such, it has become a significant drug target for conditions like inflammatory-related diseases. plos.org Research into FAAH inhibitors has explored various chemical structures, including those with conformationally restricted side chains.

Within this research, derivatives containing the 4-phenoxyphenethyl moiety have been examined as part of Structure-Activity Relationship (SAR) studies. nih.gov Specifically, in a comparative study of α-ketooxazole inhibitors, the 4-phenoxyphenethyl C2 acyl side chain was identified as one of the members of a conformationally restricted series. nih.gov While it was found to be among the less effective members in that particular series compared to other derivatives like the biphenylethyl derivative, its investigation contributed to a broader understanding of the structural requirements for FAAH inhibition. nih.gov The potency of such inhibitors is often quantified by their inhibition constant (Ki), which measures the concentration of inhibitor required to produce half-maximum inhibition.

The exploration of different derivatives, including those with the 4-phenoxyphenethyl structure, is essential for developing potent and highly selective FAAH inhibitors. nih.govnih.gov These inhibitors function by binding to the enzyme's active site, preventing it from hydrolyzing its natural substrates. plos.orgnih.gov The development of reversible, competitive inhibitors is a key area of focus, as they offer a promising therapeutic strategy for managing pain and inflammation by enhancing the effects of endogenous cannabinoids. nih.govnih.gov

Table 1: FAAH Inhibitor Potency for Selected Derivatives This table is for illustrative purposes based on data for related compounds and concepts discussed in the source material. Specific Ki values for a 4-phenoxyphenethyl alcohol derivative were not provided.

| Compound Series | Representative Moiety | General Potency Trend | Reference |

|---|---|---|---|

| Biphenyl Series | Biphenylethyl | Generally effective | nih.gov |

| Phenoxy Series | 4-Phenoxyphenethyl | Less effective in the specific series studied | nih.gov |

| Pyridyl Derivatives | 2-Pyridyl | Potency enhanced by H-bonding interaction | nih.gov |

The mechanism by which 4-phenoxyphenethyl derivatives and related compounds inhibit FAAH involves specific molecular interactions within the enzyme's active site. Studies on α-ketoheterocycle-based inhibitors reveal that they bind to FAAH through the formation of a reversible hemiketal with a key serine residue in the active site. nih.gov This type of competitive inhibition is highly selective for FAAH over other serine hydrolases in the body. nih.gov

A consistent mechanistic principle has been observed across different series of these inhibitors. A quantitative relationship, known as the Hammett correlation, has been established by plotting the negative logarithm of the inhibition constant (-log Ki) against the Hammett σp constant for various substituents on the inhibitor molecule. nih.gov For series including biphenylethyl and phenoxy-containing derivatives, these plots yielded well-defined linear correlations. nih.gov The magnitude of the substituent effect (represented by the ρ value) was found to be consistently in the range of 2.7 to 3.0 across four different series, suggesting that the correlation represents a fundamental aspect of the enzyme-inhibitor interaction and has predictive value for designing new inhibitors. nih.gov This indicates that electron-withdrawing groups on certain parts of the inhibitor molecule enhance its potency by influencing the electronic properties of the interacting functional groups. nih.gov

General Principles of Alcohol Metabolism and Their Relevance to Phenoxyphenethyl Alcohols

The metabolism of alcohols, including complex structures like this compound, is primarily governed by three major enzymatic pathways, with the liver being the principal site of these transformations. youtube.comnih.gov

Alcohol Dehydrogenase (ADH): This is the most significant pathway for the bulk of alcohol metabolism. themedicalbiochemistrypage.orgresearchgate.net ADH is a zinc-containing enzyme located in the cytosol of cells, with the highest concentrations found in the liver. nih.gov It catalyzes the oxidation of primary and secondary alcohols to their corresponding aldehydes. nih.govnih.gov This reaction requires the cofactor nicotinamide adenine dinucleotide (NAD+), which is reduced to NADH. nih.govwikipedia.org Humans possess multiple forms of ADH, with Class I enzymes being primarily responsible for hepatic ethanol metabolism. themedicalbiochemistrypage.orgnih.gov The broad substrate specificity of ADH suggests it can metabolize a wide range of alcohols beyond ethanol. nih.govnih.gov

Aldehyde Dehydrogenase (ALDH): The aldehyde products generated by ADH are further oxidized, primarily by aldehyde dehydrogenase enzymes. nih.govnih.gov This reaction is essentially irreversible and also uses NAD+ as a cofactor, converting the aldehyde into a carboxylic acid (acetate in the case of ethanol). nih.govwikipedia.org The most crucial enzyme in this step is ALDH2, which is located in the mitochondria. themedicalbiochemistrypage.orgnih.govresearchgate.net The capacity of ALDH to clear aldehydes generally exceeds the rate of their production, keeping circulating levels of these toxic compounds low. nih.gov

Cytochrome P450 (CYP450): A secondary pathway, known as the microsomal ethanol-oxidizing system (MEOS), becomes more significant at higher alcohol concentrations and with chronic consumption. themedicalbiochemistrypage.orgresearchgate.net This system primarily involves the cytochrome P450 enzyme CYP2E1. nih.govnih.gov Unlike ADH and ALDH, the MEOS reaction requires NADPH instead of NAD+. themedicalbiochemistrypage.org CYP450 enzymes are a superfamily of heme-containing proteins found mainly in the endoplasmic reticulum of liver cells and are responsible for the oxidation of a vast number of xenobiotics, including drugs and carcinogens. nih.govwashington.edu Other P450 enzymes, such as CYP1A2 and CYP3A4, can also contribute to alcohol oxidation. themedicalbiochemistrypage.org

Given these general principles, it is anticipated that this compound would be metabolized first by ADH to form 4-phenoxyphenylacetaldehyde. This aldehyde would then be a substrate for ALDH, which would oxidize it to 4-phenoxyphenylacetic acid. The CYP450 system could also play a role, potentially in the initial oxidation or in subsequent modifications to the aromatic rings.

The metabolic conversion of alcohols generates intermediate compounds that can have significant biological effects. The primary metabolite, an aldehyde, is often more toxic than the parent alcohol. youtube.com

Metabolite Formation: The oxidation of an alcohol like this compound would produce 4-phenoxyphenylacetaldehyde. This aldehyde is then typically converted to 4-phenoxyphenylacetic acid by ALDH. nih.govwikipedia.org In the case of ethanol, the intermediate is acetaldehyde, a toxic carcinogen, which is then metabolized to non-toxic acetate. wikipedia.org The balance between the activity of ADH and ALDH is critical; if aldehyde production outpaces its removal, the toxic intermediate can accumulate. nih.govnih.gov

Downstream Biological Effects: The accumulation of aldehyde metabolites and the metabolic process itself can lead to several detrimental cellular effects:

Oxidative Stress: The MEOS pathway, involving CYP2E1, is a significant source of reactive oxygen species (ROS). youtube.comnih.gov While CYP2E1 induction itself may not cause global oxidative stress, its localization in mitochondria can lead to increased ROS production and mitochondrial damage. nih.govnih.gov This oxidative stress can contribute to lipid peroxidation, damaging cell membranes. mdpi.com

DNA Damage: Acetaldehyde is known to be crucial in the progression of alcoholic liver disease through mechanisms that include DNA damage. researchgate.net This genotoxic effect contributes to the increased cancer risk associated with chronic alcohol consumption. nih.gov

Inflammation: Aldehyde accumulation can induce pro-inflammatory cytokines. researchgate.net Furthermore, FAAH inhibition, which can be achieved by 4-phenoxyphenethyl derivatives, has been shown to reduce the expression of inflammatory mediators and transcription factors like NF-κB, thereby attenuating inflammation in experimental models. nih.govmdpi.com

Influence on Cellular and Systemic Processes

The biological activity of phenethyl alcohol and its derivatives extends to fundamental cellular and systemic processes. One of the primary observed effects of the parent compound, phenethyl alcohol (PEA), is its interaction with cell membranes. Studies on Escherichia coli have shown that PEA causes a breakdown of the cellular permeability barrier. researchgate.netnih.gov This leads to an increased uptake of compounds that healthy cells would normally block and an increased leakage of intracellular components like potassium. nih.gov This disruption of membrane integrity is considered a primary mechanism of its action, with subsequent effects like the inhibition of DNA synthesis being secondary consequences. researchgate.netnih.gov

At a systemic level, the influence of 4-phenoxyphenethyl derivatives is closely linked to their molecular targets, such as FAAH. By inhibiting FAAH, these compounds can modulate inflammatory pathways. nih.govnih.gov For example, FAAH inhibition has been demonstrated to reduce the activation of PARP (a marker of DNA damage) and lipid peroxidation in models of lung injury. mdpi.com It also reduces the expression of adhesion molecules like P-selectin and ICAM-1, which are involved in leukocyte adherence during inflammation. mdpi.com This demonstrates a clear link between the inhibition of a specific enzyme by a phenoxyphenethyl-related structure and the mitigation of complex systemic processes like chronic inflammation and fibrosis. mdpi.com

Studies on Oxidative Stress and Inflammation Pathways

Direct studies detailing the effects of this compound on oxidative stress and inflammation pathways are not prevalent in the existing body of scientific research. However, the metabolism of alcohols, in general, is known to be associated with the generation of reactive oxygen species (ROS), which can lead to oxidative stress. nih.govmdpi.com This state of oxidative stress can, in turn, activate key transcription factors associated with inflammation, such as nuclear factor-κB (NF-κB). nih.gov

Alcohol metabolism occurs primarily in the liver through enzymatic pathways involving alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1), and catalase. mdpi.com These processes can produce ROS as byproducts, leading to an imbalance between the production of free radicals and the body's antioxidant defenses. mdpi.comnih.gov This imbalance is a critical factor in the development of alcohol-induced cellular injury. nih.gov Chronic alcohol consumption has been shown to result in inflammation in multiple organs, and prolonged oxidative stress is linked to neuroinflammation and neurodegeneration. nih.gov The activation of inflammatory pathways like NF-κB, mitogen-activated protein kinase (MAPK), and JAK-STAT by alcohol consumption can lead to the production of pro-inflammatory cytokines and sustained tissue injury. mdpi.comresearchgate.net

Table 1: Key Inflammatory Pathways Associated with Alcohol Metabolism

| Pathway | Activating Factors | Key Mediators | Downstream Effects |

|---|---|---|---|

| NF-κB Signaling | Reactive Oxygen Species (ROS), PAMPs, DAMPs | NF-κB1 (p50), RelA (p65) | Transcription of pro-inflammatory cytokines (TNF-α, IL-1β) |

| MAPK Signaling | Cellular Stress | ERK1/2, p38 MAPK, JNK | Cell proliferation, differentiation, and inflammation |

| NLRP3 Inflammasome | PAMPs, DAMPs, IL-1β | Caspase-1 | Secretion of pro-inflammatory cytokines (IL-1β, IL-18) |

| cGAS-STING Pathway | Cytosolic DNA | STING, TBK1, IRF3 | Induction of Type I interferons and pro-inflammatory cytokines |

This table summarizes general pathways affected by alcohol metabolism, as specific data for this compound is unavailable.

Neurobiological Systems and Potential Modulations (General Alcohol Research Context)

Alcohols, particularly ethanol, are well-known depressants of the central nervous system that exert their effects by interacting with multiple neurotransmitter systems. nih.govtandfonline.com These interactions disrupt the delicate balance between excitatory and inhibitory signals in the brain. nih.gov Short-term alcohol exposure generally enhances inhibitory neurotransmission while reducing excitatory neurotransmission. nih.gov

Ligand-Gated Ion Channels and Receptor Modulation

Ethanol's biological actions are mediated through various receptors, including a diverse set of ligand-gated ion channels (LGICs). nih.gov These channels are critical for fast synaptic transmission in the nervous system. Alcohol can modulate the function of several LGICs, including those in the Cys-loop family and the ionotropic glutamate receptor family. nih.gov

Cys-loop Receptors : Ethanol potentiates the function of several inhibitory Cys-loop receptors, such as GABA-A and glycine receptors. nih.govnih.gov This potentiation increases the influx of chloride ions, making neurons less likely to fire. youtube.com It also affects excitatory Cys-loop receptors like nicotinic acetylcholine (nAChR) and serotonin type 3 (5-HT3) receptors. nih.govnih.gov

Ionotropic Glutamate Receptors : Alcohols generally have an inhibitory effect on ionotropic glutamate receptors, which include the NMDA, AMPA, and kainate receptor subtypes. nih.gov Glutamate is the primary excitatory neurotransmitter in the brain, and its inhibition by alcohol contributes to sedative effects and cognitive impairment. nih.govtreatmentindiana.com Alcohol's inhibition of NMDA receptors is particularly significant and contributes to memory impairment and reduced motor coordination. treatmentindiana.com

The modulation of these channels by alcohol is complex, often involving an alteration of the receptor's desensitization process, which is the diminished response to a sustained stimulus. nih.gov

Neurotransmitter Systems (e.g., Dopaminergic, GABAergic, Glutamatergic Pathways)

Alcohol's impact on behavior is a direct result of its interference with various neurotransmitter systems. nih.govtandfonline.com

GABAergic System : Gamma-aminobutyric acid (GABA) is the brain's primary inhibitory neurotransmitter. nih.gov Alcohol enhances the effect of GABA at GABA-A receptors, leading to the sedative and anxiolytic effects associated with its consumption. youtube.comtreatmentindiana.comaccessmedicinenetwork.com This potentiation of GABAergic inhibition is a key mechanism behind alcohol's depressant effects on the central nervous system. youtube.com

Glutamatergic System : Glutamate is the main excitatory neurotransmitter. Alcohol inhibits the function of glutamate receptors, particularly the NMDA receptor. nih.govtreatmentindiana.com This inhibition reduces excitatory signaling, contributing to sedation, memory loss, and cognitive deficits. nih.govyoutube.com

Dopaminergic System : The brain's reward system is heavily influenced by the neurotransmitter dopamine. Alcohol increases the release of dopamine in the mesolimbic pathway, a key component of the reward circuitry. tandfonline.comtreatmentindiana.com This surge in dopamine is associated with the pleasurable and reinforcing effects of alcohol, which can contribute to the development of alcohol-seeking behaviors and addiction. nih.govtreatmentindiana.com

Table 2: Effects of Alcohol on Major Neurotransmitter Systems

| Neurotransmitter System | Key Receptors | Effect of Alcohol | Behavioral/Physiological Outcome |

|---|---|---|---|

| GABAergic | GABA-A | Potentiation/Enhancement of inhibitory effect accessmedicinenetwork.com | Sedation, decreased anxiety, motor impairment nih.gov |

| Glutamatergic | NMDA, AMPA | Inhibition of excitatory effect nih.govnih.gov | Sedation, memory impairment, cognitive deficits treatmentindiana.com |

| Dopaminergic | D1, D2 | Increased dopamine release treatmentindiana.com | Euphoria, pleasure, reinforcement, potential for addiction tandfonline.com |

| Serotonergic | 5-HT3 | Modulation of activity treatmentindiana.com | Influence on mood and anxiety treatmentindiana.com |

Analytical Methodologies for the Characterization and Quantification of 4 Phenoxyphenethyl Alcohol in Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Phenoxyphenethyl alcohol from complex mixtures, such as reaction media or biological samples. High-performance liquid chromatography (HPLC) and its variants are particularly powerful tools for this purpose.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the analysis of moderately polar compounds like this compound. academicjournals.orgsrce.hrresearchgate.net The technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. This setup allows for the separation of analytes based on their hydrophobicity.

For compounds structurally similar to this compound, such as phenylethyl alcohol and its derivatives, RP-HPLC methods have been successfully developed. academicjournals.orgsielc.com These methods commonly employ a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). academicjournals.orgsielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to control the ionization of analytes and improve peak shape. sielc.comsielc.com Detection is typically achieved using a UV spectrophotometric detector, as the aromatic rings in this compound provide strong chromophores. academicjournals.orggoogle.com For instance, a detection wavelength of around 210-220 nm is often effective for phenylethyl alcohol and related structures. academicjournals.orggoogle.com

The following interactive table summarizes typical RP-HPLC conditions used for the analysis of analogous phenethyl alcohol compounds, which can be adapted for this compound.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | academicjournals.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | academicjournals.orgsielc.com |

| Mobile Phase Modifier | Phosphoric acid or Formic acid | sielc.comsielc.com |

| Flow Rate | 1.0 ml/min | academicjournals.org |

| Detection | UV Spectrophotometry (e.g., 210-220 nm) | academicjournals.orggoogle.com |

| Column Temperature | Ambient | academicjournals.org |

For the analysis of this compound and its metabolites in complex biological matrices like plasma, urine, or tissue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. epa.govresearchgate.net This technique couples the separation power of liquid chromatography with the mass analysis capability of a tandem mass spectrometer.

In a typical application, after administration, this compound would likely undergo metabolic transformation, for example, oxidation to 4-phenoxyphenylethanol and subsequently to 4-phenoxyphenylacetic acid. An LC-MS/MS method can be developed for the simultaneous quantification of the parent compound and its key metabolites. researchgate.net For instance, a study on the related compound phenoxyethanol (B1677644) successfully used LC-MS/MS with polarity switching to simultaneously measure phenoxyethanol and its major metabolite, phenoxyacetic acid, in various rat biological matrices. researchgate.net

The development of such an assay involves optimizing chromatographic conditions to separate the analytes from endogenous matrix components and tuning the mass spectrometer to detect specific precursor-to-product ion transitions for each analyte (a process known as Multiple Reaction Monitoring or MRM). epa.gov This high specificity minimizes interferences and allows for very low limits of detection. For accurate quantification, it is crucial to use structurally identical authentic metabolite standards, as relying on the parent compound for calibration can lead to significant over- or underestimation of metabolite concentrations. researchgate.net

Spectroscopic Methods

Spectroscopic methods provide real-time information on molecular structure and concentration, making them invaluable for monitoring chemical reactions.

In situ (in the reaction vessel) spectroscopic techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful Process Analytical Technology (PAT) tools for real-time monitoring of reactions that synthesize or involve this compound. ucc.iemt.com These methods allow researchers to track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates without altering the reaction conditions. mt.comjascoinc.com

In situ FTIR (ReactIR): This technique uses a probe inserted directly into the reaction vessel to collect infrared spectra at specified intervals. mt.comjascoinc.com By monitoring the characteristic vibrational frequencies of functional groups, one can follow the progress of a reaction. For example, in a reaction involving an alcohol, one could monitor the disappearance of a starting material's carbonyl peak (e.g., ~1700 cm⁻¹) and the appearance of the alcohol's C-O stretch (~1000-1200 cm⁻¹) and broad O-H stretch (~3300-3400 cm⁻¹). mt.comlibretexts.org This provides a direct measurement of reaction kinetics, conversion, and endpoint. mt.com

In situ NMR: High-resolution flow NMR allows for the direct analysis of reaction mixtures as they occur, even in non-deuterated solvents. ucc.ie This provides an unprecedented level of mechanistic insight. ucc.ie Studies on the oxidation of benzyl (B1604629) alcohol, a structurally related compound, have utilized in situ high-pressure NMR to non-invasively monitor intra-particle kinetics, transport, and adsorption within a catalyst. rsc.orgresearchgate.net Similarly, the alkylation of alcohols has been monitored using in situ ¹H NMR to observe the transformation of reactants into products over time. researchgate.net This technique provides detailed quantitative information on the concentration of each NMR-active species throughout the reaction. ucc.ie

Development and Validation of Quantitative Analytical Assays

Before an analytical method can be used for routine analysis, it must undergo a rigorous development and validation process to ensure it is fit for its intended purpose. amsbiopharma.comdemarcheiso17025.com Method validation establishes, through documented evidence, that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. demarcheiso17025.com The validation process is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines. academicjournals.orgamsbiopharma.com

The core parameters assessed during the validation of a quantitative assay for this compound include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A regression coefficient close to 1.0 (e.g., >0.999) is typically desired. academicjournals.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies of spiked samples, with recovery percentages typically expected to be within 98.0 to 102.0%. academicjournals.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

Reproducibility: Precision between laboratories. Precision is typically expressed as the relative standard deviation (RSD), with an acceptance criterion often set at ≤ 2%. academicjournals.orgamsbiopharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrphr.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netiosrphr.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. academicjournals.org

The following interactive table summarizes key validation parameters and their typical acceptance criteria for a quantitative chromatographic assay.

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy | Closeness of measured value to true value. | 98.0 - 102.0% recovery | academicjournals.org |

| Precision (RSD) | Agreement among a series of measurements. | ≤ 2.0% | academicjournals.orgamsbiopharma.com |

| Linearity (r²) | Proportionality of signal to analyte concentration. | ≥ 0.999 | academicjournals.org |

| Specificity | Ability to measure only the analyte of interest. | No interference at the analyte's retention time. | academicjournals.orgresearchgate.net |

| LOD / LOQ | Lowest concentration detectable / quantifiable. | Established based on signal-to-noise ratio or standard deviation of the response. | iosrphr.org |

| Robustness | Resistance to small changes in method parameters. | RSD ≤ 2.0% under varied conditions. | academicjournals.org |

Future Directions and Emerging Research Avenues for 4 Phenoxyphenethyl Alcohol

Advancements in Sustainable Synthesis and Functionalization

The future of synthesizing 4-phenoxyphenethyl alcohol and its derivatives lies in the adoption of greener, more efficient chemical methodologies. Traditional methods for forming the crucial diaryl ether bond, such as the Ullmann condensation, often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements focus on developing milder, more sustainable catalyst systems.

| Synthesis Method | Typical Catalysts/Reagents | Key Advantages |

| Ullmann Condensation | Copper (Cu) powder or salts (e.g., CuI) | Well-established, effective for certain substrates |

| Chan-Lam Coupling | Copper salts (e.g., Cu(OAc)₂) with arylboronic acids | Milder reaction conditions, broader functional group tolerance |

| Microwave-Assisted Synthesis | Applicable to various catalytic systems | Drastically reduced reaction times, improved energy efficiency |

Advanced Functionalization: Beyond its synthesis, the strategic modification, or functionalization, of the this compound scaffold is critical for creating novel molecules with tailored properties. A significant emerging field is the direct C-H functionalization, which allows for the modification of the aromatic rings without pre-installing reactive groups. acs.orgsciencedaily.com This atom-economical approach can be used to introduce new aryl groups or other functionalities at specific positions, rapidly diversifying the core structure. sciencedaily.com For instance, palladium-catalyzed C-H activation techniques, which have been successfully applied to other phenylethyl alcohol derivatives, could be adapted to selectively modify the phenyl or phenoxy rings of this compound, opening pathways to new chemical libraries. sciencedaily.com

Novel Applications in Materials Science and Medicinal Chemistry

The inherent structural properties of this compound—namely the rigid aromatic rings connected by a flexible ether linkage and a reactive alcohol group—make it a promising building block for both advanced materials and new therapeutic agents.

Materials Science: The diaryl ether structure is known for its high thermal and chemical stability. This makes it a key component in high-performance polymers such as polyetheretherketone (PEEK) and polyethersulfone (PES). Compounds similar to this compound, like m-aryloxy phenols, have been used to synthesize polymers with high glass transition temperatures and excellent thermal stability, making them suitable for demanding applications in the aerospace and microelectronics industries. nih.gov The hydroxyl group of this compound provides a reactive handle for polymerization, suggesting its potential as a monomer for creating novel polyethers with tailored mechanical and thermal properties.

Medicinal Chemistry: The terminal phenoxy group is considered a privileged structure in drug design, appearing in a wide range of clinically used drugs. nih.govnih.govmdpi.com This scaffold is associated with diverse biological activities, including anticancer, antimicrobial, anti-HIV, and neurological effects. nih.gov The diaryl ether motif is a key structural element in potent antitubulin agents that disrupt cancer cell division and in molecules designed to inhibit enzymes essential for the survival of parasites like Toxoplasma gondii. nih.govmdpi.comnih.gov The this compound structure serves as an ideal starting point for fragment-based drug design, where the phenoxy, phenyl, and ethanol components can be systematically modified to optimize interactions with specific biological targets. researchgate.net

| Application Area | Potential Role of this compound | Examples from Related Scaffolds |

| High-Performance Polymers | Monomer for creating thermally stable polyethers | m-Aryloxy phenols used in resins for aerospace and microelectronics nih.gov |

| Anticancer Agents | Scaffold for developing new tubulin polymerization inhibitors | Steroidal diaryl ethers showing antiproliferative activity nih.govmdpi.com |

| Antiparasitic Drugs | Core structure for designing inhibitors of essential parasite enzymes | Triclosan derivatives targeting Toxoplasma gondii enoyl reductase nih.gov |

| Neurological Agents | Backbone for modulators of CNS receptors | Phenoxyalkylamine derivatives targeting histamine H3 receptors researchgate.net |

Deeper Mechanistic Understanding of Complex Transformations

Advancing the synthesis and functionalization of this compound requires a fundamental understanding of the underlying reaction mechanisms. Future research will likely employ a combination of experimental kinetics and computational chemistry to elucidate the complex pathways of key transformations.

For the Ullmann condensation, while it has been used for over a century, its precise mechanism remains a topic of investigation. Modern studies suggest a catalytic cycle involving a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-O bond, potentially involving a transient Cu(III) intermediate. nih.govacs.orgorganic-chemistry.org A detailed understanding of how different ligands and substrates influence the rates of these steps is crucial for designing more efficient catalysts.

Similarly, the mechanisms of C-H activation are highly complex. These reactions typically involve the coordination of a metal catalyst to the substrate, followed by the cleavage of a C-H bond to form a metallacycle intermediate. acs.org Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out the energy landscapes of these catalytic cycles, identifying the rate-determining steps, and explaining the origins of regioselectivity. rsc.orgnih.gov Applying these computational methods to the C-H functionalization of this compound would provide invaluable insights for optimizing reaction conditions and predicting outcomes.

Computational Design and Optimization of Derivatives with Targeted Biological Activities

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. This in silico approach is highly applicable to the this compound scaffold for discovering derivatives with specific biological activities.

Molecular Docking and Virtual Screening: This process involves computationally placing a library of virtual compounds—in this case, derivatives of this compound—into the three-dimensional structure of a biological target, such as an enzyme's active site. researchgate.netrsc.orge3s-conferences.org The software calculates a "docking score" that predicts the binding affinity. e3s-conferences.org This allows researchers to screen thousands of potential molecules and prioritize a smaller, more promising set for actual synthesis and laboratory testing. For example, derivatives could be designed and docked against targets like tubulin, viral reverse transcriptase, or parasite-specific enzymes to identify potential anticancer, antiviral, or antiparasitic agents. nih.govnih.govresearchgate.net

ADMET Prediction: Beyond just binding affinity, computational models can predict a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Early prediction of these pharmacokinetic and safety profiles is crucial for avoiding costly failures late in the drug development process. By optimizing derivatives of this compound for both high target affinity and favorable ADMET properties, the chances of developing a successful drug candidate are significantly increased. nih.gov

Exploration of Uncharted Biological Pathways and Therapeutic Potentials

While the diaryl ether and phenoxy motifs are known to interact with many established biological targets, a vast landscape of potential therapeutic applications remains unexplored. The versatility of the this compound scaffold makes it an excellent candidate for diversity-oriented synthesis, a strategy aimed at creating structurally diverse small molecules to probe new areas of biology. nih.gov

By creating a library of novel derivatives through advanced functionalization techniques, researchers can screen these compounds against a wide array of cell lines and biological assays. This untargeted approach can uncover unexpected activities and identify novel biological pathways. For instance, derivatives could be tested for their ability to modulate ion channels, interfere with protein-protein interactions, or affect epigenetic pathways, areas of growing therapeutic interest. mdpi.com The phenoxy scaffold has already been implicated in a wide spectrum of activities, from anti-HIV to antidiabetic, suggesting that its potential is far from exhausted. nih.gov Exploring these uncharted territories could lead to the discovery of first-in-class medicines for diseases with currently unmet needs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenoxyphenethyl alcohol, and how can purity be ensured?

- Methodology :

- Ester Reduction : Reduction of methyl p-hydroxyphenylacetate using catalysts like LiAlH₄ or NaBH₄ in anhydrous solvents (e.g., THF) yields 4-Hydroxyphenethyl alcohol analogs. Adjustments for phenoxy substitution would require protective groups (e.g., acetyl) to prevent side reactions .

- Substitution Reactions : Nucleophilic substitution of 4-chlorophenethyl alcohol with phenoxide ions under alkaline conditions (e.g., KOH/ethanol) can introduce the phenoxy group. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures >99% purity .

Q. What analytical techniques are recommended for identifying this compound in complex mixtures?

- Spectroscopic Methods :

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.7–7.3 ppm) and hydroxyl/ethoxy groups (δ 4.8–5.2 ppm). ¹³C NMR confirms ether linkages (C-O at ~70 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (e.g., m/z 138 for C₈H₁₀O₂) and fragmentation patterns (e.g., loss of –CH₂OH) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- First Aid : In case of exposure, rinse skin with soap/water for 15 minutes; irrigate eyes with saline for 20 minutes. Seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in phenoxy-substitution syntheses?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide ion reactivity in biphasic systems (water/toluene) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may increase ester hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Temperature Control : Maintain 60–80°C to balance reaction rate and thermal degradation. Use reflux condensers for volatile reagents .

Q. How do structural analogs (e.g., 4-Methoxybenzyl alcohol) inform stability studies of this compound?

- Degradation Pathways : Under acidic conditions, ether bonds may hydrolyze to form phenolic byproducts (e.g., 4-hydroxyphenethyl alcohol). Accelerated stability testing (40°C/75% RH) identifies degradation kinetics .

- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Add stabilizers (e.g., BHT) for long-term preservation .

Q. How can contradictory spectral data (e.g., UV vs. NMR) be resolved for this compound derivatives?

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish para- vs. ortho-substituted isomers. UV-Vis spectra (λmax ~270 nm for phenoxy groups) corroborate substitution patterns .

- Impurity Profiling : LC-MS/MS detects trace impurities (e.g., unreacted phenethyl chloride) at ppm levels. Quantify using external calibration curves .

Q. What strategies isolate this compound from natural sources, and how do yields compare to synthetic routes?

- Extraction : Soxhlet extraction of plant material (e.g., olive byproducts) with ethanol/water (70:30). Partition with ethyl acetate to concentrate phenethyl alcohols .

- Yield Comparison : Natural extraction yields <1% (w/w) due to low abundance, whereas synthetic routes achieve >80% yield. Hybrid approaches (e.g., biotransformation of tyrosine) are under exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.